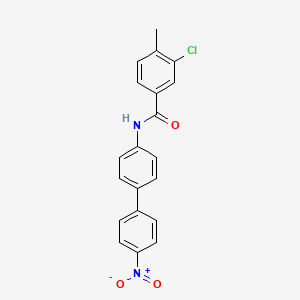![molecular formula C16H15ClO2 B3531136 1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone](/img/structure/B3531136.png)
1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone
Übersicht
Beschreibung
1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.723 g/mol . It is known for its unique structure, which includes a phenyl ring substituted with a chloro and methyl group, connected to another phenyl ring via a methylene bridge, and an ethanone group.
Vorbereitungsmethoden
The synthesis of 1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone typically involves the reaction of 4-chloro-3-methylphenol with 4-bromomethylphenyl ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, its phenoxy group can mimic natural ligands and bind to receptors or enzymes, modulating their activity. The chloro and methyl groups can enhance its binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone can be compared with similar compounds such as:
1-(3-chloro-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methyl group, leading to different chemical and biological properties.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11-9-15(7-8-16(11)17)19-10-13-3-5-14(6-4-13)12(2)18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYTUNQGKWVEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chlorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3531068.png)
![2-(2-chloro-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B3531078.png)
![6-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3531079.png)
![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3531080.png)
![N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide](/img/structure/B3531085.png)
![3-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3531096.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B3531099.png)
![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B3531102.png)
![2-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3531108.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B3531113.png)
![5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B3531116.png)
![5-bromo-2-methoxy-3-methyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3531119.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B3531127.png)
